[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine
Overview
Description
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: is a complex organic compound with a unique structure that combines an indane moiety with a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine is butyrylcholinesterase (BChE) . BChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with its target, BChE, through strong cation-π interactions . This interaction inhibits the activity of BChE, preventing it from breaking down acetylcholine . As a result, the levels of acetylcholine in the brain are increased, which can enhance cognitive function .
Biochemical Pathways
The inhibition of BChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the brain through acetylcholine. By inhibiting BChE and increasing acetylcholine levels, this compound enhances the signaling in this pathway, which can lead to improved memory and cognition .
Pharmacokinetics
In vitro pharmacokinetic experiments show that this compound is highly protein bound, highly permeable, and metabolically stable . It also crosses the blood-brain barrier, which is crucial for its effects on cognition and memory .
Result of Action
The inhibition of BChE by this compound leads to increased levels of acetylcholine in the brain . This can result in enhanced cognitive function, improved memory, and learning abilities . Additionally, this compound has been shown to protect cultured cells against amyloid-β-induced toxicity , suggesting potential benefits in conditions like Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with human butyrylcholinesterase, where it acts as an inhibitor . This interaction is crucial as butyrylcholinesterase is involved in the hydrolysis of choline-based esters, and its inhibition can have therapeutic implications, particularly in the context of neurodegenerative diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit amyloid β peptide self-induced aggregation into fibrils, which is a key process in the pathology of Alzheimer’s disease . Additionally, it protects cultured SH-SY5Y cells against amyloid-β-induced toxicity, indicating its potential neuroprotective properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of butyrylcholinesterase involves a high degree of stereoselective activity, with a dissociation constant of 2.7 nM for the most potent stereoisomer . This binding interaction is crucial for its inhibitory activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable and metabolically active over extended periods, which is essential for its sustained biochemical activity . Long-term studies indicate that it maintains its inhibitory effects on butyrylcholinesterase and its protective effects on neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant inhibitory activity against butyrylcholinesterase without adverse effects . At higher doses, there may be potential toxic effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism is characterized by its stability and resistance to rapid degradation, which is beneficial for its sustained activity in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . It accumulates in specific compartments or organelles, where it can interact with its target biomolecules and exert its inhibitory effects on butyrylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
Coupling of Indane and Piperidine: The final step involves coupling the indane moiety with the piperidine ring through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine: can be compared with other similar compounds, such as:
Indane Derivatives: Compounds with similar indane structures but different functional groups.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Indole Derivatives: Compounds with an indole moiety, which is structurally related to indane.
Uniqueness
The uniqueness of This compound lies in its combined indane and piperidine structure, which imparts distinct chemical and biological properties not found in simpler indane or piperidine derivatives.
Properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-10-12-4-3-7-17(11-12)15-8-13-5-1-2-6-14(13)9-15/h1-2,5-6,12,15H,3-4,7-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMDQHSBSBQRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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